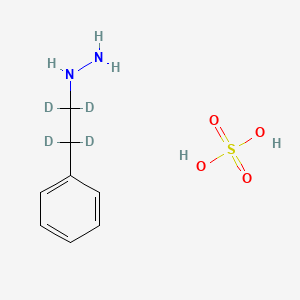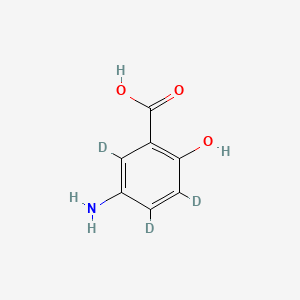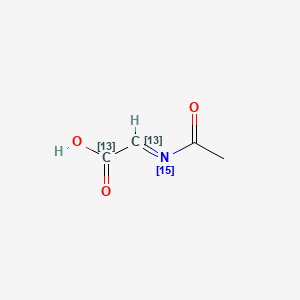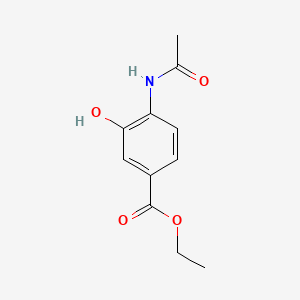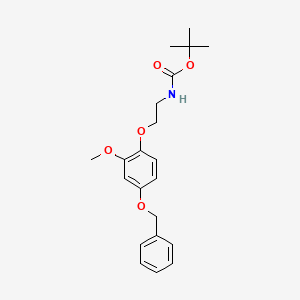
N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine (N-BOC-BMPE) is an organic compound that has been studied for its potential applications in the field of organic synthesis. It is a versatile compound that can be used in a variety of synthetic reactions, including nucleophilic substitution, addition to alkenes, and cycloaddition reactions. N-BOC-BMPE has been widely used in the field of organic synthesis due to its low cost and excellent reactivity.
Wirkmechanismus
N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine is a nucleophilic reagent that is used in organic synthesis reactions. It is a strong nucleophile and is capable of reacting with a variety of electrophiles. In nucleophilic substitution reactions, this compound reacts with the electrophile to form an intermediate, which is then attacked by the nucleophile to form the desired product. In addition, this compound can also be used in addition reactions to alkenes and in cycloaddition reactions.
Biochemical and Physiological Effects
This compound has not been studied for its biochemical and physiological effects. However, it is known to be non-toxic and does not have any significant adverse effects on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine is a versatile compound that can be used in a variety of synthetic reactions. It is a low cost and highly reactive reagent that can be used in a variety of laboratory experiments. However, it is important to note that this compound is a strong nucleophile and can react with a variety of electrophiles. Therefore, it is important to take the necessary precautions when using this reagent in the laboratory.
Zukünftige Richtungen
N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine has a wide range of potential applications in the field of organic synthesis. It can be used in the synthesis of small molecules, peptides, and proteins. In addition, it can be used in the synthesis of chiral compounds and natural products. Furthermore, it can be used in the synthesis of pharmaceuticals and agrochemicals. In the future, this compound can be used to develop new synthetic methods and reactions that can be used in the synthesis of complex molecules. Additionally, it can be used to develop new catalysts and reagents that can be used in the synthesis of organic compounds. Finally, it can be used to develop new methods for the synthesis of peptides and proteins.
Synthesemethoden
N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine can be synthesized by reacting the corresponding amine with tert-butyloxycarbonyl chloride in the presence of a base such as pyridine. This reaction produces the desired product in high yields and with good selectivity. The reaction can be carried out in an inert atmosphere such as nitrogen or argon, and the reaction conditions can be adjusted to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine has been used in a variety of scientific research applications, including the synthesis of small molecules, peptides, and proteins. It has been used in the synthesis of peptides and proteins by the solid-phase peptide synthesis method. It has also been used in the synthesis of small molecules, such as cyclic peptides, by the solution-phase synthesis method. In addition, this compound has been used in the synthesis of organic compounds, such as chiral compounds and natural products.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(2-methoxy-4-phenylmethoxyphenoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5/c1-21(2,3)27-20(23)22-12-13-25-18-11-10-17(14-19(18)24-4)26-15-16-8-6-5-7-9-16/h5-11,14H,12-13,15H2,1-4H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSMAJTWRPWLBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)OCC2=CC=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxy-methyl-sulfanylidene-lambda5-phosphane](/img/structure/B585347.png)
![[(4-Fluorophenyl)methyl]boronic acid](/img/structure/B585349.png)

